ethyl (2R)-2-aminopropanoate
Overview
Description
Ethyl (2R)-2-aminopropanoate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds typically involves techniques such as retrosynthetic analysis . This process involves transforming a target molecule into simpler precursor structures, which can then be used to form a synthesis of the target molecule .Scientific Research Applications
Chemical Transformations
Ethyl (2R)-2-aminopropanoate, also referred to as ethyl 2-aminopropenoate in some studies, has been a subject of interest in various chemical transformations. Kakimoto et al. (1982) explored its transformation into compounds with 3-phenylthio or 3-ethoxy substituents, highlighting its reactivity and potential in synthesizing diverse organic compounds (Kakimoto et al., 1982).
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules like fused 3-aminopyranones and azolopyrimidin-4(4H)-ones, as demonstrated by Soršak et al. (1998). This study emphasizes the compound's utility in creating structurally diverse and potentially bioactive molecules (Soršak et al., 1998).
Crystal Packing and Molecular Interactions
In crystallography, Zhang et al. (2011) analyzed the crystal packing of a derivative of this compound, focusing on non-hydrogen bonding interactions like N⋯π and O⋯π. This kind of research is crucial for understanding molecular interactions and designing materials with desired properties (Zhang et al., 2011).
Enantioselective Synthesis
The compound has also been used in the enantioselective synthesis of complex amino acids, as shown in a study by Alonso et al. (2005). This research is significant for developing asymmetric synthesis methods, which are vital in pharmaceutical chemistry (Alonso et al., 2005).
Chemo-enzymatic Elaboration
This compound has been involved in the chemo-enzymatic elaboration of chiral centers, a crucial aspect in the synthesis of complex organic molecules, as explored by Akeboshi et al. (1998) (Akeboshi et al., 1998).
Nonlinear Optical Materials
The compound's derivatives have been studied for their potential in nonlinear optical materials, which are important for applications like laser technology, as demonstrated by Rao et al. (1991) (Rao et al., 1991).
Properties
IUPAC Name |
ethyl (2R)-2-aminopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXZHNBBCHEIQ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.